2-[(9H-Fluoren-9-ylmethoxy)carbonyl]-1,2,3,4-tetrahydroisoquinoline-5-car+
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Overview
Description
2-[(9H-Fluoren-9-ylmethoxy)carbonyl]-1,2,3,4-tetrahydroisoquinoline-5-car is a complex organic compound that belongs to the class of fluorenylmethoxycarbonyl (Fmoc) protected amino acids. These compounds are widely used in peptide synthesis due to their stability and ease of removal under mild conditions. The presence of the fluorenyl group provides a chromophore that can be detected by UV spectroscopy, making it useful in various analytical applications.
Mechanism of Action
Target of Action
The primary target of the compound “2-[(9H-Fluoren-9-ylmethoxy)carbonyl]-1,2,3,4-tetrahydroisoquinoline-5-car+” is currently unknown. The compound is a derivative of the fluorenylmethyloxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis . .
Mode of Action
As a derivative of the Fmoc group, it may interact with biological targets in a similar manner to other Fmoc-protected amino acids . .
Biochemical Pathways
The biochemical pathways affected by this compound are currently unknown. Given its structural similarity to Fmoc-protected amino acids, it may be involved in peptide synthesis or other processes related to protein biology
Pharmacokinetics
The pharmacokinetic properties of this compound, including its absorption, distribution, metabolism, and excretion (ADME), are not well-studied. Its bioavailability is also unknown. As a derivative of the Fmoc group, it may share some pharmacokinetic properties with other Fmoc-protected amino acids . .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. Given its structural similarity to Fmoc-protected amino acids, it may have effects related to protein synthesis or other aspects of protein biology . .
Action Environment
Factors such as temperature, pH, and the presence of other molecules could potentially affect its activity . For instance, Fmoc-protected amino acids are typically stable at room temperature . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(9H-Fluoren-9-ylmethoxy)carbonyl]-1,2,3,4-tetrahydroisoquinoline-5-car typically involves the protection of the amino group of 1,2,3,4-tetrahydroisoquinoline with the Fmoc group. This is achieved through a reaction with fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate or triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran at room temperature .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle multiple reactions simultaneously. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of high-performance liquid chromatography (HPLC) is common for the purification of the compound .
Chemical Reactions Analysis
Types of Reactions
2-[(9H-Fluoren-9-ylmethoxy)carbonyl]-1,2,3,4-tetrahydroisoquinoline-5-car undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the fluorenyl group, often using reagents like sodium azide or sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium azide in dimethylformamide (DMF) or sodium methoxide in methanol.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of azides or ethers.
Scientific Research Applications
2-[(9H-Fluoren-9-ylmethoxy)carbonyl]-1,2,3,4-tetrahydroisoquinoline-5-car has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of peptides and other complex organic molecules.
Biology: Employed in the study of protein-protein interactions and enzyme mechanisms.
Medicine: Investigated for its potential use in drug delivery systems and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
- N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-alanine
- N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-hydroxy-β-alanine
- (2S)-2-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}-5-methoxy-5-oxopentanoic acid
Uniqueness
2-[(9H-Fluoren-9-ylmethoxy)carbonyl]-1,2,3,4-tetrahydroisoquinoline-5-car is unique due to its specific structure that combines the properties of the Fmoc protecting group with the tetrahydroisoquinoline scaffold. This combination allows for selective reactions and applications in peptide synthesis that are not possible with other Fmoc-protected amino acids .
Properties
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonyl)-3,4-dihydro-1H-isoquinoline-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21NO4/c27-24(28)22-11-5-6-16-14-26(13-12-17(16)22)25(29)30-15-23-20-9-3-1-7-18(20)19-8-2-4-10-21(19)23/h1-11,23H,12-15H2,(H,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTYAUIMBNJRWEC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1C(=CC=C2)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1565609-39-3 |
Source
|
Record name | 2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1,2,3,4-tetrahydroisoquinoline-5-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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